molecular formula C14H17BCl2O4 B594393 Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1321613-04-0

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B594393
CAS No.: 1321613-04-0
M. Wt: 330.996
InChI Key: JQJYCPNGBPJIFX-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ( 1321613-04-0) is a high-purity benzoate ester boronic acid derivative of significant value in synthetic and medicinal chemistry research. With a molecular formula of C 14 H 17 BCl 2 O 4 and a molecular weight of 331.00, this compound serves as a critical advanced building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The presence of the pinacol boronate ester group and two strategically placed chlorine substituents on the aromatic ring allows researchers to selectively functionalize the molecule, enabling the efficient synthesis of complex, substituted biaryl structures that are difficult to access by other means . This compound is primarily applied in the exploration and development of novel active pharmaceutical ingredients (APIs) and other sophisticated organic materials. The dichloro-substituted aromatic ring coupled with the boronic ester handle makes it a versatile precursor for constructing molecular scaffolds central to drug discovery programs . It is supplied with a typical purity of 97% to 98% and requires specific storage conditions to maintain stability, recommending an inert atmosphere and storage at 2-8°C . As a valuable research tool, it is exclusively for use in laboratory settings. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJYCPNGBPJIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BCl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718426
Record name Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321613-04-0
Record name Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

The core strategy involves substituting a halogen atom (bromine or chlorine) at the para position of a methyl benzoate derivative with a boronate ester group. A representative procedure from Ambeed outlines the synthesis of a structurally analogous compound, methyl 2-methyl-4-(pinacolatoboryl)benzoate, which can be extrapolated to the target molecule.

Reaction Conditions :

  • Starting material : Methyl 4-bromo-2,6-dichlorobenzoate (hypothetical adaptation from methyl 4-bromo-2-methylbenzoate).

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) at 1–5 mol% loading.

  • Base : Potassium acetate (KOAc, 3 equiv) to scavenge HBr generated during the reaction.

  • Boronation agent : Bis(pinacolato)diboron (B₂Pin₂, 1.1 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane at 80–100°C.

Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with B₂Pin₂ and reductive elimination to form the aryl boronate ester. The electron-withdrawing chlorine substituents at the 2- and 6-positions enhance the electrophilicity of the aryl halide, facilitating oxidative addition but potentially slowing transmetallation due to steric hindrance.

Workup and Purification :
Post-reaction, the mixture is diluted with ethyl acetate and washed with water to remove inorganic salts. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate gradients). Trituration with diethyl ether may further enhance purity, as demonstrated in a patent procedure yielding 480 g of a related boronate ester.

Alternative Catalytic Systems and Solvent Optimization

A patent by WO2021070054A1 describes a similar borylation using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in tetrahydrofuran (THF) at reflux. While this method achieved moderate yields (39–60%) for nitro-substituted analogs, chlorine’s weaker directing effects compared to nitro groups may necessitate higher catalyst loadings or prolonged reaction times.

Comparative Data :

ParameterPd(dppf)Cl₂ in DMSOPd(PPh₃)₄ in THF
Temperature80°C85°C
Reaction Time3–4 hours12–18 hours
Yield70–85% (extrapolated)39–60%
Purity Post-Purification>95%90–96%

The table highlights DMSO’s superiority in accelerating transmetallation, likely due to its high polarity stabilizing Pd intermediates.

Synthesis from Pre-Functionalized Boronic Acids

While less common, coupling pre-formed boronic acids with methyl benzoate derivatives offers an alternative route. However, this method is hampered by the instability of 2,6-dichloro-4-borono benzoic acid, which tends to protodeboronate under acidic conditions.

Stabilization Strategies :

  • Use of trifluoroborate salts : Converting the boronic acid to a potassium trifluoroborate (KArBF₃) enhances stability, enabling storage and handling.

  • In situ generation : Reacting methyl 4-bromo-2,6-dichlorobenzoate with bis(neopentyl glycolato)diboron (B₂Neo₂) in the presence of Pd catalysts avoids isolating the boronic acid.

Optimization of Reaction Parameters

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(OAc)₂ and Pd(PPh₃)₄ in electron-deficient systems due to its electron-rich ferrocene backbone, which stabilizes the Pd center during oxidative addition. A patent procedure achieved 85% yield using Pd(dppf)Cl₂, whereas Pd(OAc)₂ required ligand additives (e.g., SPhos) to reach comparable efficiency.

Solvent Effects

Polar aprotic solvents (DMSO, DMF) improve reaction rates by solubilizing inorganic bases and stabilizing charged intermediates. However, DMSO complicates workup due to high boiling points, necessitating extraction with low-polarity solvents like ethyl acetate.

Temperature and Time

Elevating temperatures to 80–100°C accelerates oxidative addition but risks deboronation. A balance is achieved by maintaining 80°C for 3–4 hours, as prolonged heating (>6 hours) decreases yields by 10–15%.

Purification and Characterization

Chromatography Conditions :

  • Stationary phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (9:1 to 5:1 gradient).

  • Recovery : 80–90% of product isolated in ≥95% purity.

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.96 (d, J=8.6 Hz, 1H, ArH), 3.92 (s, 3H, OCH₃), 1.37 (s, 12H, PinB).

  • LC-MS : m/z 357.1 [M+H]⁺, retention time 4.15 min .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions, common acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed via oxidation of the boronic ester group.

    Carboxylic Acids: Formed via hydrolysis of the ester group.

Scientific Research Applications

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural homology with two key analogs:

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 408492-27-3): Replaces the benzoate ester with a pyridine ring .

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1190989-28-6): Substitutes the methyl ester with an aldehyde group .

Table 1: Structural and Functional Comparison
Property Target Compound (Benzoate Ester) Pyridine Analog Benzaldehyde Analog
Core Structure Benzoate Pyridine Benzaldehyde
Substituents Cl (2,6-), Methyl ester (4-) Cl (2,6-), Boronate (4-) Cl (2,6-), Aldehyde (4-)
CAS Number Not Provided 408492-27-3 1190989-28-6
Molecular Formula C₁₄H₁₆BCl₂O₄ C₁₁H₁₃BCl₂NO₂ C₁₃H₁₅BCl₂O₂
Molecular Weight ~349.9 g/mol (calculated) 296.4 g/mol 289.5 g/mol
Key Reactivity Suzuki coupling, ester hydrolysis Suzuki coupling, pyridine ligation Suzuki coupling, aldehyde oxidation

Reactivity in Cross-Coupling Reactions

The boronate group in all three compounds enables participation in Suzuki-Miyaura reactions. However, the electron-withdrawing substituents (Cl, ester, aldehyde) modulate reactivity:

  • Pyridine Analog : The nitrogen atom in pyridine may coordinate with transition metals, enhancing catalytic efficiency in cross-couplings .
  • Benzaldehyde Analog : The aldehyde group (-CHO) is highly electron-deficient, likely accelerating oxidative addition steps in palladium-catalyzed reactions .

Solubility and Stability

  • Solubility : The methyl ester group improves lipophilicity compared to the polar aldehyde, enhancing solubility in organic solvents like THF or DCM.
  • Stability : Boronate esters are moisture-sensitive, but the benzoate ester’s steric bulk may offer marginal protection against hydrolysis compared to the aldehyde .

Biological Activity

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₇BCl₂O₄
  • Molecular Weight : 330.999 g/mol
  • CAS Number : 1321613-04-0
  • LogP : 3.0792 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA) : 44.76 Ų

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Specifically, the presence of the dioxaborolane moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit antimicrobial properties against various pathogens. For instance:

  • Activity against MRSA : Compounds structurally related to this compound have shown minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Research has highlighted the potential anticancer effects of related compounds:

  • Inhibition of Tumor Growth : A related compound exhibited IC50 values of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing significantly lower toxicity towards non-cancerous cells . This selectivity indicates a promising therapeutic window.

Study 1: Antimicrobial Efficacy

In a comparative study involving various dioxaborolane derivatives:

  • Objective : To evaluate the antimicrobial efficacy against Mycobacterium abscessus and Mycobacterium smegmatis.
  • Findings : The tested compounds demonstrated MIC values between 0.5–1.0 µg/mL against clinical drug-resistant strains . This suggests that this compound could be a candidate for further development in treating resistant infections.

Study 2: Anticancer Activity in Animal Models

A preclinical study assessed the effects of a closely related compound on tumor metastasis in mice:

  • Method : BALB/c nude mice were inoculated with MDA-MB-231 cells and treated with the compound.
  • Results : The treatment resulted in significant inhibition of lung metastasis compared to control groups . This indicates that compounds similar to this compound may possess valuable anticancer properties.

Q & A

Q. What are the primary applications of this compound in organic synthesis?

This aryl boronate ester is predominantly used in Suzuki-Miyaura cross-coupling reactions to construct biaryl frameworks, a critical step in synthesizing pharmaceuticals and functional materials. The boronate group at the para position facilitates regioselective coupling with aryl halides or triflates under palladium catalysis. Key catalytic systems include Pd(PPh₃)₄ or PdCl₂(dppf) with bases like K₂CO₃ in dioxane/water mixtures .

Q. What precautions are necessary for safe handling and storage?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) in sealed containers at 2–8°C to prevent hydrolysis of the boronate ester.
  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in a fume hood.
  • Spill management : Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic decomposition .

Q. How is this compound characterized using spectroscopic methods?

  • ¹¹B NMR : Expect a peak near 30–32 ppm for the dioxaborolane group.
  • ¹H/¹³C NMR : Aromatic protons at δ 7.8–8.2 ppm (meta to Cl), with methyl ester (δ ~3.9 ppm) and pinacol methyl groups (δ ~1.3 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 357.07 (C₁₄H₁₆BCl₂O₄) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling yields be optimized with this aryl boronate?

  • Catalyst screening : Compare Pd(PPh₃)₄ (high activity for electron-deficient substrates) vs. PdCl₂(dppf) (better for sterically hindered partners).
  • Solvent/base optimization : Use anhydrous dioxane with K₃PO₄ (for moisture-sensitive systems) or DMF with Cs₂CO₃ (for sluggish reactions).
  • Temperature control : Reflux (90–100°C) for aryl chlorides; room temperature for activated bromides. Monitor by TLC (Rf shift of boronate vs. biaryl) .

Q. How to resolve contradictions in reaction outcomes when varying catalysts?

Divergent results may arise from ligand-metal mismatch or substrate steric effects . For example:

  • PdCl₂(dppf) outperforms Pd(PPh₃)₄ in coupling with ortho-substituted aryl halides due to enhanced steric tolerance.
  • Low yields with Pd(OAc)₂ may indicate ligand-free conditions are insufficient; add SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) to stabilize the active Pd(0) species .

Q. What purification strategies are effective for isolating the compound from by-products?

  • Column chromatography : Use silica gel with hexane/EtOAc (4:1) to separate unreacted boronic acid (lower Rf) from the ester.
  • Recrystallization : Dissolve in hot toluene, then cool to −20°C to precipitate pure product (mp ~85–87°C).
  • HPLC analysis : Monitor purity with a C18 column (MeCN/H₂O, 70:30) to detect chlorinated by-products (retention time ~6.2 min) .

Data Contradiction Analysis

Q. Why do synthetic protocols report varying yields (e.g., 43% vs. 65%) for similar reactions?

Discrepancies often stem from substrate purity or reaction scaling :

  • Lower yields (43%) in small-scale reactions (e.g., 1 mmol) may reflect incomplete deoxygenation; ensure rigorous N₂ sparging.
  • Higher yields (65%) in larger batches (10 mmol) benefit from improved heat distribution. Validate starting material purity via ¹H NMR before use .

Experimental Design Considerations

Q. How to design a control experiment to confirm the boronate’s reactivity in cross-coupling?

  • Negative control : Omit palladium catalyst; no biaryl formation should occur.
  • Competitive experiment : React with equimolar aryl bromide and chloride; analyze product ratio via GC-MS to assess halide selectivity.
  • Kinetic profiling : Use in situ IR to track boronate consumption (C-B stretch at ~1330 cm⁻¹) .

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